

Bromoacetaldehyde Dimethyl Acetal: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-1,1-dimethoxyethane

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physical constants, experimental protocols, and key applications of bromoacetaldehyde dimethyl acetal. This versatile reagent serves as a valuable building block in a multitude of organic syntheses, including the formation of heterocyclic compounds and N-alkylation reactions. Its utility is further expanded by the strategic use of the acetal group as a protecting group for the aldehyde functionality.

Core Physical Constants

The fundamental physical properties of bromoacetaldehyde dimethyl acetal are summarized in the table below, providing a quick reference for experimental planning and execution.



Physical Constant	Value
Molecular Formula	C ₄ H ₉ BrO ₂
Molecular Weight	169.02 g/mol
Boiling Point	148-150 °C (lit.)[1][2][3]
Density	1.43 g/mL at 25 °C (lit.)[1][2][3]
Refractive Index (n20/D)	1.445 (lit.)[1][2]
Flash Point	129 °F (53.9 °C)[1][2][3]
Solubility	Insoluble in water[1][3]
Appearance	Clear colorless to light yellow liquid[2]
Storage Temperature	Refrigerator (+4°C)[1]
Sensitivity	Moisture Sensitive[1]

Experimental Protocols

Detailed methodologies for key experiments involving bromoacetaldehyde dimethyl acetal are outlined below. These protocols are provided for informational purposes and should be performed by trained professionals with appropriate safety precautions.

Synthesis of Bromoacetaldehyde Dimethyl Acetal from 2-Bromoacetaldehyde

This protocol describes the synthesis of bromoacetaldehyde dimethyl acetal via the acetalization of 2-bromoacetaldehyde using methanol in the presence of an acid catalyst.

Materials:

- 2-Bromoacetaldehyde
- Dry Methanol
- p-Toluenesulfonic acid (p-TsOH)



- Toluene
- Saturated aqueous solution of Na₂S₂O₃
- Dichloromethane (DCM)
- Anhydrous Na₂SO₄

Procedure:

- Equip a two-necked round bottom flask with a Dean-Stark apparatus.
- Add a solution of dry methanol (20 mL, 0.49 mol) and p-toluenesulfonic acid (3.78 g, 10 mol%) in toluene (100 mL) to the flask.
- Slowly add 2-bromoacetaldehyde (10.0 g, 0.22 mol) to the reaction mixture.
- Stir the reaction mixture at 78 °C for 24 hours. Monitor the reaction progress by observing the separation of water in the Dean-Stark trap (approximately 4 mL).
- After the reaction is complete, add a saturated aqueous solution of Na₂S₂O₃ (100 mL) to the vessel.
- Extract the aqueous phase with dichloromethane (2 x 100 mL).
- Dry the combined organic phases over anhydrous Na₂SO₄.
- Concentrate the resulting organic phase under reduced pressure to obtain the bromoacetaldehyde dimethyl acetal as a colorless oil.[4]



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Synthesis of Bromoacetaldehyde Dimethyl Acetal.

Synthesis of 2,3-O-Acetal using Bromoacetaldehyde Dimethyl Acetal

This procedure outlines the use of bromoacetaldehyde dimethyl acetal for the protection of a 2,3-diol as a 2,3-O-acetal, a common step in carbohydrate and nucleoside chemistry.

Materials:

- 2,3-Diol substrate
- · Bromoacetaldehyde dimethyl acetal
- 10-Camphorsulfonic acid (CSA)
- Appropriate solvent (e.g., Dichloromethane or Toluene)

Procedure:

- Dissolve the 2,3-diol substrate in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere.
- Add bromoacetaldehyde dimethyl acetal (typically 1.1 to 1.5 equivalents).
- Add a catalytic amount of 10-camphorsulfonic acid (CSA).
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.[2]





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2,3-O-Acetal Synthesis Workflow.

TFA-Mediated Deacetalization

This protocol describes the removal of the dimethyl acetal protecting group to regenerate the aldehyde functionality using trifluoroacetic acid (TFA).

Materials:

- Acetal-protected compound
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM) or Chloroform
- Water
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous MgSO₄

Procedure:

- Dissolve the acetal or ketal (10 mmol) in chloroform (20 mL) in a round-bottom flask.
- Slowly add trifluoroacetic acid (6 equivalents) at ambient temperature.
- Allow the resulting solution to stir for 20 hours.
- Quench the mixture with water (20 mL).
- Extract the product with ethyl acetate (3 x 30 mL).

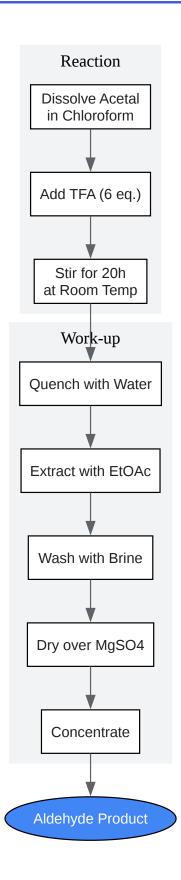






- Wash the combined organic layers with brine (2 x 40 mL).
- Dry the organic layer over anhydrous MgSO₄.
- Remove the solvents under reduced pressure to afford the desired aldehyde.[5]





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TFA-Mediated Deacetalization Workflow.



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